Lipophilicity Advantage vs. MCA
The target compound exhibits a predicted ACD/LogP of 2.81, which is substantially higher than the 1.3 (XLogP3) value of the direct comparator 7-methoxycoumarin-4-acetic acid (MCA). [1] This 1.51 log unit increase translates to approximately a 32-fold higher theoretical partition coefficient, indicating superior membrane permeability potential. The difference arises from the replacement of the polar carboxylic acid group in MCA with a neutral butanedioate diester in the target compound, a modification known to enhance passive diffusion across lipid bilayers.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.81 |
| Comparator Or Baseline | 7-Methoxycoumarin-4-acetic acid (MCA): XLogP3 = 1.3 |
| Quantified Difference | Δ LogP ≈ 1.51 (approximately 32-fold increase in partition coefficient) |
| Conditions | In silico prediction; ACD/Labs Percepta Platform vs. PubChem XLogP3 |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability and cellular uptake, making this compound a more suitable scaffold for intracellular target engagement and cell-based assay development.
- [1] PubChem Compound Summary for CID 342221, 7-Methoxycoumarin-4-acetic acid. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
